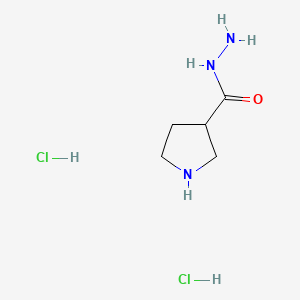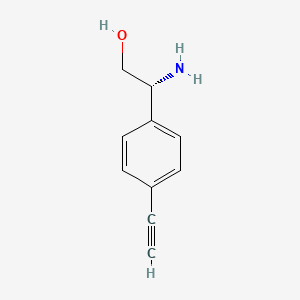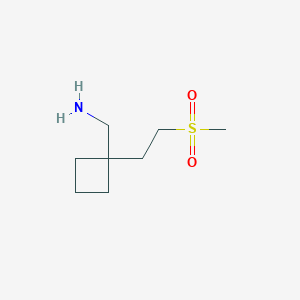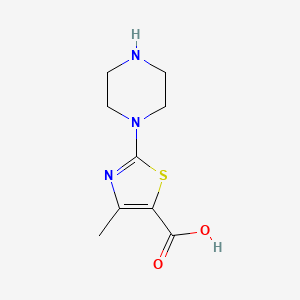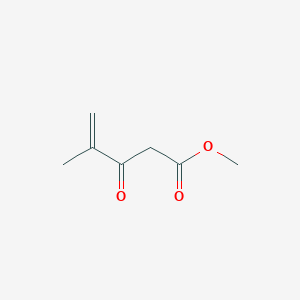
Methyl 4-methyl-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 4-methyl-3-oxopent-4-enoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-3-oxopent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-methyl-3-oxopentanoic acid.
Reduction: 4-methyl-3-hydroxypent-4-enoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but with a different position of the double bond.
Methyl 4-oxo-4-phenylbut-2-enoate: Contains a phenyl group instead of a methyl group.
Methyl 3-oxopent-4-enoate: Lacks the additional methyl group at the 4-position.
Uniqueness
Methyl 4-methyl-3-oxopent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a ketone and an ester group in close proximity allows for diverse chemical transformations and applications .
Properties
CAS No. |
37734-09-1 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 4-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H10O3/c1-5(2)6(8)4-7(9)10-3/h1,4H2,2-3H3 |
InChI Key |
UHLXTXULAPQFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


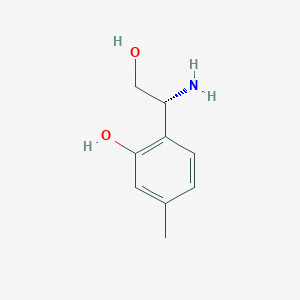
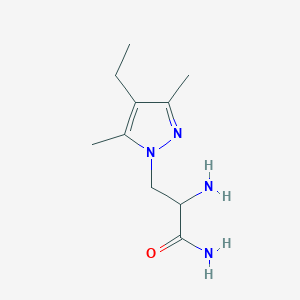
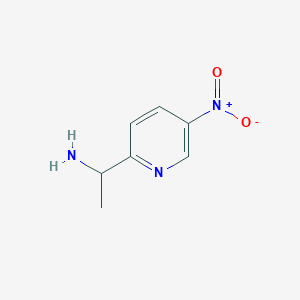

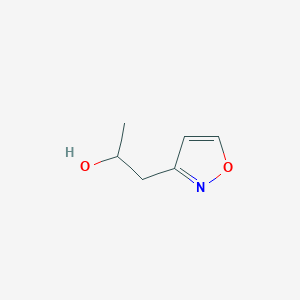
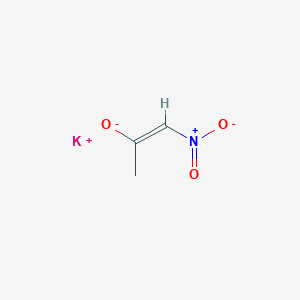
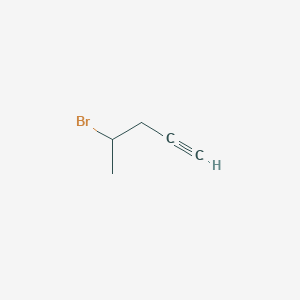

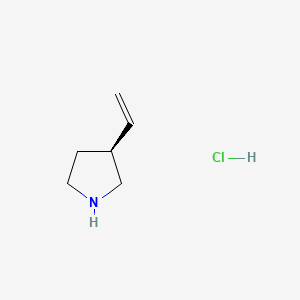
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
